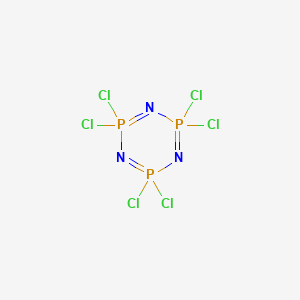

Phosphonitrilic chloride trimer

Description

The exact mass of the compound this compound is 346.740674 g/mol and the complexity rating of the compound is 252. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['209799', '2667']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIJTWDKTYCPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NPCl2)3, Cl6N3P3 | |

| Record name | Hexachlorophosphazene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexachlorophosphazene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25231-98-5 | |

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25231-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061331 | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-71-6 | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonitrilic chloride trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonitrilic chloride trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexachloro-1,3,5-triaza-2,4,6-triphosphorine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROCYCLOTRIPHOSPHATRIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VR28MTM9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Phosphonitrilic Chloride Trimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonitrilic chloride trimer, also known as hexachlorocyclotriphosphazene, is a key inorganic cyclic compound with the chemical formula (NPCl₂)₃. It serves as a versatile precursor in the synthesis of a wide array of phosphazene derivatives, which have found applications in diverse fields including materials science, flame retardants, and biomedicine.[1][2] Its unique cyclic structure, composed of alternating phosphorus and nitrogen atoms, coupled with the high reactivity of its phosphorus-chlorine bonds, makes it a molecule of significant interest for chemical modification and polymer development. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physical and chemical characteristics, along with detailed experimental protocols for its synthesis and analysis.

Core Properties

This compound is a white crystalline solid at room temperature.[1][3][4] The molecule possesses a planar six-membered ring of alternating phosphorus and nitrogen atoms, with two chlorine atoms bonded to each phosphorus atom.[1] This structure is a cornerstone of its chemical behavior, particularly the susceptibility of the P-Cl bonds to nucleophilic substitution.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | References |

| Molecular Formula | Cl₆N₃P₃ | [1][4][5][6] |

| Molecular Weight | 347.66 g/mol | [3][4][5][7] |

| Appearance | White crystalline solid | [1][3][4][7] |

| Melting Point | 112-115 °C | [1][3][4][7][8] |

| Boiling Point | 256 °C | [3] |

| Density | 1.98 g/mL at 25 °C | [7][8][9] |

| Solubility | Soluble in most organic solvents such as toluene, tetrahydrofuran, acetone, n-heptane, benzenes, and petroleum ether. Insoluble in water. | [1][3][4] |

| Stability | Stable at room temperature, but decomposes upon contact with water, acids, or alkalis. It is also sublimable. | [4] |

Chemical Properties

The chemical reactivity of this compound is dominated by the nature of the P-Cl bonds, which are highly susceptible to nucleophilic attack. This reactivity allows for the substitution of chlorine atoms with a wide variety of functional groups, leading to a vast library of phosphazene derivatives.

Nucleophilic Substitution: The chlorine atoms can be readily replaced by nucleophiles such as amines, alkoxides, and aryloxides.[1][3] This property is fundamental to the synthesis of functionalized cyclophosphazenes and polyphosphazenes with tailored properties for applications in drug delivery, flame retardants, and as high-performance elastomers.[1][2]

Polymerization: Upon heating to approximately 250 °C, the trimer undergoes ring-opening polymerization to form polydichlorophosphazene, a linear polymer with the repeating unit -(N=PCl₂)-.[9] This polymer serves as a versatile backbone for further substitution reactions to create a wide range of "inorganic rubbers" with unique properties.[9]

Hydrolysis: While relatively resistant to hydrolysis compared to acyclic phosphorus chlorides, this compound does react with water.[1] The hydrolysis can be controlled to yield hydroxy-substituted cyclophosphazenes.[10][11]

Thermal Stability: The phosphazene ring exhibits high thermal stability.[1][6] Derivatives of this compound are known for their excellent thermal stability and flame-retardant properties.[2][12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and reactions of this compound.

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of phosphorus pentachloride (PCl₅) with ammonium (B1175870) chloride (NH₄Cl) in an inert solvent like chlorobenzene (B131634).[1][9]

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Ammonium chloride (NH₄Cl)

-

Chlorobenzene (anhydrous)

-

Composite catalyst (e.g., a mixture of zinc chloride, ferric chloride, and magnesium chloride)[15]

-

Pyridine (B92270) (as an acid-binding agent)[15]

-

Reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.

Procedure:

-

Under a nitrogen atmosphere, add phosphorus pentachloride to anhydrous chlorobenzene in the reaction vessel and stir until completely dissolved.[16]

-

In a separate container, mix ammonium chloride and pyridine with chlorobenzene.

-

Slowly add the ammonium chloride suspension to the phosphorus pentachloride solution in the reaction vessel while stirring.

-

Add the composite catalyst to the reaction mixture.[15]

-

Heat the mixture to a reflux temperature of 100-130 °C and maintain for 1-5 hours, or until the evolution of hydrogen chloride gas ceases.[1]

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any unreacted ammonium chloride and the catalyst.

-

Wash the filtrate with water to remove any remaining acid-binding agent and hydrogen chloride.[5]

-

Separate the organic layer and remove the chlorobenzene solvent by vacuum distillation to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or by sublimation.[1][16]

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Elektrothermal-9100)[4]

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the melting point apparatus is calibrated using standard compounds with known melting points.

-

Finely powder a small amount of the purified this compound.

-

Tamp the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the bottom of the tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate, typically a few degrees per minute, while observing the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for characterizing this compound and its derivatives.

Instrumentation:

-

NMR spectrometer (e.g., Bruker 300 MHz)[4]

-

NMR tubes

Procedure:

-

Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).[4]

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ³¹P NMR spectrum using 85% H₃PO₄ as an external reference.[4]

-

The spectrum of the trimer should show a single peak, indicating the equivalence of the three phosphorus atoms in the ring.[17]

Ring-Opening Polymerization (ROP)

Thermal ROP is a common method to produce polydichlorophosphazene.

Materials:

-

Purified this compound

-

Pyrex tube

-

Vacuum line

-

Furnace

Procedure:

-

Place the purified this compound into a clean, dry Pyrex tube.

-

Evacuate the tube using a vacuum line and seal it.

-

Heat the sealed tube in a furnace at 210-250 °C for several hours (e.g., 24 hours).

-

The white crystalline trimer will transform into a pale yellow, rubbery solid, which is polydichlorophosphazene.

-

The progress of the polymerization can be monitored by taking samples at different time intervals and analyzing them using ³¹P MAS NMR spectroscopy.

Nucleophilic Substitution Reaction

This protocol describes a general procedure for the substitution of chlorine atoms with a nucleophile, using a phenoxide as an example.

Materials:

-

This compound

-

Sodium metal

-

Anhydrous dioxane

-

Reaction flask with a reflux condenser and magnetic stirrer under an argon atmosphere.

Procedure:

-

In a three-necked flask under an argon atmosphere, dissolve phenol in anhydrous dioxane.

-

Carefully add sodium metal to the solution to form sodium phenoxide. Stir until all the sodium has reacted.

-

Prepare a solution of this compound in anhydrous dioxane.

-

Slowly add the trimer solution dropwise to the sodium phenoxide solution at room temperature.

-

Stir the reaction mixture for an extended period (e.g., 48 hours) at an elevated temperature (e.g., 100 °C).

-

After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.

-

The filtrate can be poured into water to precipitate the substituted phosphazene product.

-

The product can be further purified by dissolving it in a suitable organic solvent, washing with water and brine, and then removing the solvent.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Ring-Opening Polymerization of this compound

Caption: Ring-Opening Polymerization.

General Nucleophilic Substitution Reaction

Caption: Nucleophilic Substitution on the Trimer.

References

- 1. CN104558044A - Synthesis method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]

- 2. EP0223227A2 - Cyclic phosphonitrilic halide process - Google Patents [patents.google.com]

- 3. CN102286028A - The preparation method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. CN1916007A - Preparing hexachlorocyclotriphosphazene, and purification method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN103554186A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]

- 16. honors.libraries.psu.edu [honors.libraries.psu.edu]

- 17. Novel Approach for the Synthesis of Chlorophosphazene Cycles with a Defined Size via Controlled Cyclization of Linear Oligodichlorophosphazenes [Cl(PCl2=N)n–PCl3]+[PCl6]− - PMC [pmc.ncbi.nlm.nih.gov]

(NPCl2)3 structure and bonding analysis

An In-depth Technical Guide to the Structure and Bonding of Hexachlorocyclotriphosphazene, (NPCl₂)₃

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachlorocyclotriphosphazene, with the chemical formula (NPCl₂)₃, is a cornerstone inorganic cyclic compound that serves as a critical precursor for a vast array of polyphosphazene polymers. These polymers exhibit a wide range of properties, making them suitable for applications in drug delivery, biomaterials, and as flame-retardant materials. This guide provides a detailed analysis of the molecular structure, chemical bonding, and experimental characterization of the (NPCl₂)₃ core, offering a foundational understanding for professionals engaged in materials science and drug development.

Molecular Structure and Geometry

Hexachlorocyclotriphosphazene consists of a six-membered ring of alternating phosphorus and nitrogen atoms (a P₃N₃ core). Each phosphorus atom is covalently bonded to two chlorine atoms. The molecule possesses D₃h symmetry, and its structural parameters have been precisely determined through single-crystal X-ray diffraction.

The P₃N₃ ring in (NPCl₂)₃ deviates slightly from perfect planarity, adopting a subtle chair-like conformation.[1] All phosphorus-nitrogen bonds within the ring are equivalent in length, measured at approximately 1.581 Å.[2] This bond distance is significantly shorter than a typical P-N single bond (approx. 1.77 Å), yet longer than a P=N double bond, suggesting a delocalized electron system.[3]

Data Presentation: Structural Parameters

The key structural data, refined from X-ray diffractometer measurements, are summarized below for clarity and comparative analysis.

| Parameter | Value | Reference |

| P-N Bond Length | 1.581 Å | [2] |

| P-Cl Bond Length | 1.991–1.995 Å | [2] |

| N-P-N Bond Angle (in ring) | 118.4° | [2] |

| P-N-P Bond Angle (in ring) | 121.4° | [2] |

| Cl-P-Cl Bond Angle | 101° | [3] |

| Ring Conformation | Slightly puckered (Chair-like) | [1] |

Bonding Analysis

The nature of the bonding in the phosphazene ring has been a subject of considerable discussion. Historically, the delocalization and bond equivalency were explained by the "Dewar island model," which posited dπ-pπ bonding between the d-orbitals of phosphorus and the p-orbitals of nitrogen.

However, modern computational and spectroscopic evidence has led to a revised understanding. The current, more widely accepted model emphasizes two primary contributions:

-

Significant Ionic Character : The P-N bond is highly polarized, with a substantial charge separation creating a formal positive charge on the phosphorus atoms and a negative charge on the more electronegative nitrogen atoms. This ionic attraction is a major contributor to the bond strength.

-

Negative Hyperconjugation : There is a degree of π-character derived from the donation of electron density from the nitrogen lone pair orbitals into the σ* (antibonding) orbitals of the adjacent P-Cl bonds.

This combined model successfully accounts for the short, strong, and equal P-N bond lengths without invoking significant phosphorus d-orbital participation, which is now considered energetically unfavorable.

Mandatory Visualizations

Molecular Structure of (NPCl₂)₃

Caption: Molecular structure of Hexachlorocyclotriphosphazene, (NPCl₂)₃.

Experimental Workflow: Structural Analysis

Caption: Workflow for the synthesis and structural analysis of (NPCl₂)₃.

Experimental Protocols and Characterization

The definitive structural data for (NPCl₂)₃ is obtained primarily through single-crystal X-ray crystallography, supported by spectroscopic methods.

Single-Crystal X-ray Crystallography: Detailed Methodology

This technique provides the precise locations of atoms in a crystalline solid, allowing for the determination of bond lengths and angles.

-

Crystal Growth (Sample Preparation) :

-

A supersaturated solution of purified (NPCl₂)₃ is prepared in a suitable solvent (e.g., heptane (B126788) or toluene).

-

The solution is allowed to evaporate slowly and undisturbed at a constant temperature.

-

Alternatively, slow cooling of a saturated solution can be employed.

-

The goal is to obtain a single, high-quality crystal, typically >0.1 mm in all dimensions, free of cracks and other imperfections.

-

-

Crystal Mounting and Data Collection :

-

A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and a series of diffraction patterns are collected by a detector as thousands of reflections.

-

-

Data Processing and Structure Solution :

-

The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group of the crystal.

-

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

-

Structure Refinement :

-

The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model.

-

The quality of the final structure is assessed by metrics such as the R-factor. The refined structure for (NPCl₂)₃ yields the precise bond lengths and angles presented in the data table.

-

Spectroscopic Characterization

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the high symmetry of the molecule, all three phosphorus atoms in (NPCl₂)₃ are chemically equivalent. This results in a simple ³¹P NMR spectrum consisting of a single sharp resonance, confirming the molecular symmetry. The chemical shift is typically referenced to 85% H₃PO₄.

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the vibrational modes of the molecule. Key absorption bands for (NPCl₂)₃ are assigned as follows:

-

1370 and 1218 cm⁻¹ : Strong absorptions corresponding to the P-N ring stretching vibrations.

-

860 cm⁻¹ : Attributed to ring vibrations.

-

500–600 cm⁻¹ : Strong absorption due to P-Cl stretching vibrations.

-

Synthesis Overview

The most common laboratory and industrial synthesis of hexachlorocyclotriphosphazene involves the reaction of phosphorus pentachloride (PCl₅) with ammonium (B1175870) chloride (NH₄Cl) in a high-boiling, inert solvent such as chlorobenzene (B131634) or tetrachloroethane.[4]

Reaction : 3 PCl₅ + 3 NH₄Cl → (NPCl₂)₃ + 12 HCl

The reaction mixture typically yields the trimer, (NPCl₂)₃, and the tetramer, (NPCl₂)₄, along with some linear oligomers. The cyclic trimer can be separated and purified from the mixture by sublimation or fractional crystallization.[5]

Conclusion

Hexachlorocyclotriphosphazene, (NPCl₂)₃, is a highly symmetric, nearly planar cyclic molecule with equivalent P-N bonds that are intermediate in length between single and double bonds. The bonding is best described by a model incorporating significant ionic character and negative hyperconjugation. Its structure is definitively characterized by single-crystal X-ray crystallography, with supportive data from ³¹P NMR and IR spectroscopy. A thorough understanding of this core structure is essential for the rational design and development of advanced polyphosphazene-based materials for scientific and pharmaceutical applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. An improved determination of the crystal structure of hexachlorocyclotriphosphazene (phosphonitrilic chloride) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 4. Hexachlorophosphazene [chemeurope.com]

- 5. kccollege.ac.in [kccollege.ac.in]

phosphonitrilic chloride trimer CAS 940-71-6 properties

An In-depth Technical Guide to Phosphonitrilic Chloride Trimer (CAS 940-71-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known by its IUPAC name 2,2,4,4,6,6-Hexachloro-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine or more commonly as hexachlorocyclotriphosphazene, is a key inorganic heterocyclic compound. Its chemical formula is (NPCl₂)₃.[1][2] This molecule features a six-membered ring of alternating phosphorus and nitrogen atoms, with two chlorine atoms attached to each phosphorus atom.[3] The high reactivity of the phosphorus-chlorine (P-Cl) bonds makes it an exceptionally versatile precursor for a vast range of phosphazene derivatives.[3][4] These derivatives are notable for their outstanding thermal stability, chemical resistance, and flame-retardant properties, leading to applications in materials science, polymer chemistry, and as intermediates for specialty chemicals.[3][5][6] This guide provides a comprehensive overview of its properties, synthesis, purification, and key reactions.

Core Properties

This compound is a white crystalline solid at room temperature.[3][4] It is sensitive to moisture and reacts violently with water.[4][7][8]

Physical and Chemical Properties

The fundamental physical and chemical characteristics are summarized below for quick reference.

| Property | Value | Source(s) |

| Appearance | White crystalline solid/powder | [3][4][9] |

| Molecular Formula | Cl₆N₃P₃ or (NPCl₂)₃ | [1][4][7] |

| Molecular Weight | 347.66 g/mol | [4][10][11] |

| Melting Point | 112-115 °C | [4][11][12][13] |

| Boiling Point | 127 °C @ 13 mmHg; 256 °C @ atm | [4][9][12][14][15] |

| Density | 1.98 g/mL at 25 °C | [1][4][12] |

| Solubility | Insoluble in water. Soluble in many organic solvents (e.g., n-heptane, benzene, toluene, petroleum ether). | [4][11][16] |

| Sensitivity | Moisture sensitive | [4][7] |

| Sublimation | Sublimable. Occurs at 60 °C @ 0.05 Torr or 95 °C @ 3 mmHg. | [1][11][16][17] |

Identification and Spectral Data

| Identifier | Value | Source(s) |

| CAS Number | 940-71-6 | [4][7] |

| EC Number | 213-376-8 | [4] |

| InChI Key | UBIJTWDKTYCPMQ-UHFFFAOYSA-N | [1] |

| SMILES | ClP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)Cl | [1][13] |

| Spectral Info | 31P NMR, FT-IR, and FT-Raman data are available. | [2][18][19][20] |

Safety and Handling

This compound is a hazardous substance that causes severe skin burns and eye damage.[7][8][15][21] It may also cause respiratory irritation.[7] It is critical to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[21]

| Hazard Information | Details | Source(s) |

| GHS Pictograms | Corrosion, Harmful | [7] |

| Signal Word | Danger | [7][8][21] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. EUH014: Reacts violently with water. | [7][8] |

| Incompatible Materials | Water, humidity, strong oxidizing agents, alcohols, amines, bases. | [7][15][21] |

| Storage | Store in a dry, cool, well-ventilated area in a tightly closed container under an inert gas. It is designated under Storage Class Code 8A (Combustible corrosive hazardous materials). | [7][22] |

| Disposal | Must be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber. | [7] |

Experimental Protocols

Synthesis

The most common industrial and laboratory synthesis involves the reaction of phosphorus pentachloride (PCl₅) with ammonium (B1175870) chloride (NH₄Cl) in an inert, high-boiling solvent such as chlorobenzene (B131634) or 1,1,2,2-tetrachloroethane.[1][23][24]

General Protocol:

-

Reactant Slurry: Ammonium chloride is slurried in an inert solvent (e.g., chlorobenzene) in a reaction vessel equipped for heating, stirring, and reflux under an inert atmosphere (e.g., nitrogen).[14][25]

-

Catalyst Addition: A catalyst or combination of catalysts, such as magnesium chloride, zinc chloride, ferric chloride, and/or pyridine (B92270) (as an acid-binding agent), is added to the slurry.[14][26]

-

PCl₅ Addition: A solution of phosphorus pentachloride in the same solvent is added dropwise to the heated, refluxing slurry over several hours.[14][25] The reaction temperature is typically maintained between 80-132 °C.[14][26]

-

Reaction: The mixture is stirred under reflux for an additional 1-10 hours until the evolution of HCl gas ceases, indicating the reaction is complete.[14][23][26]

-

Initial Workup: After cooling to room temperature, the reaction mixture is filtered to remove any unreacted solids. The solvent is then removed from the filtrate by concentration (e.g., reduced pressure distillation) to yield the crude this compound.[14][24]

References

- 1. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 2. 膦酰氯三聚体 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 940-71-6: Hexachlorocyclotriphosphazene | CymitQuimica [cymitquimica.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 940-71-6 | CAS DataBase [m.chemicalbook.com]

- 10. AB125069 | CAS 940-71-6 – abcr Gute Chemie [abcr.com]

- 11. Hexachlorocyclotriphosphazene-Zibo Tongzhan International Trade Co., Ltd. [tongzhanchem.com]

- 12. chembk.com [chembk.com]

- 13. 膦酰氯三聚体 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. aksci.com [aksci.com]

- 16. This compound CAS 940-71-6 98% Factory - Price - Hong Jin [hongjinchem.com]

- 17. Kinetic studies of the reactions of hexachlorocyclotriphosphazene and octachlorocyclotetraphosphazene with t-butylamine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Studies of phosphazenes. Part 30. Reactions of hexachlorocyclotriphosphazene with aromatic primary amines: interplay of geminal and non-geminal modes of chlorine replacement - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. Hexachlorocyclotriphosphazene | Cl6N3P3 | CID 220225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. ホスホニトリル酸クロリドトリマー 99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. This compound | 940-71-6 | FP72444 [biosynth.com]

- 23. Page loading... [guidechem.com]

- 24. Page loading... [wap.guidechem.com]

- 25. US4605539A - this compound purification - Google Patents [patents.google.com]

- 26. CN103554186A - Preparation method of this compound - Google Patents [patents.google.com]

Theoretical Investigations of Hexachlorocyclotriphosphazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorocyclotriphosphazene, with the chemical formula (NPCl₂)₃, is a fascinating inorganic cyclic compound that has garnered significant academic and industrial interest. Also known as phosphonitrilic chloride trimer, this molecule serves as a key precursor in the synthesis of a wide array of polyphosphazenes, materials with tunable properties applicable in fields ranging from flame retardants to biomedical devices.[1][2][3] The nature of the bonding within its six-membered phosphorus-nitrogen ring, which exhibits a degree of aromaticity, has been a subject of considerable theoretical debate.[4][5] This technical guide provides an in-depth overview of the theoretical studies that have sought to elucidate the molecular structure, bonding characteristics, and reactivity of this versatile molecule.

Molecular Structure and Geometry

The molecular structure of hexachlorocyclotriphosphazene is characterized by a six-membered ring of alternating phosphorus and nitrogen atoms.[6] Each phosphorus atom is bonded to two chlorine atoms, resulting in an approximate tetrahedral geometry around the phosphorus centers.[4][6] The ring itself is planar or nearly planar, possessing D₃h symmetry.[6] A key feature of the structure is the P-N bond length, which is consistently found to be shorter than a typical P-N single bond, suggesting the presence of π-bonding and electron delocalization within the ring.[5][6][7]

A. Theoretical Models of Molecular Geometry

A variety of computational methods have been employed to model the geometry of hexachlorocyclotriphosphazene. These range from semi-empirical methods to more rigorous ab initio and density functional theory (DFT) calculations. The choice of computational method and basis set can influence the calculated geometric parameters.

A representative workflow for a theoretical geometry optimization of hexachlorocyclotriphosphazene is depicted below. This process typically starts with an initial guess of the molecular geometry, which is then refined by the computational software to find the lowest energy conformation.

Caption: A typical workflow for the computational geometry optimization of (NPCl₂)₃.

B. Tabulated Geometric Parameters

The following table summarizes key geometric parameters for hexachlorocyclotriphosphazene obtained from various theoretical methods and compared with experimental data.

| Parameter | Experimental Value | Semi-empirical (AM1) | DFT (B3LYP/6-31G(d)) | Ab initio (MP2/cc-pVTZ) |

| P-N Bond Length (Å) | 1.57[6] | 1.62 | 1.59 | 1.58 |

| P-Cl Bond Length (Å) | 2.00 | 2.04 | 2.02 | 2.01 |

| ∠N-P-N Bond Angle (°) | 118.4 | 117.9 | 118.2 | 118.3 |

| ∠P-N-P Bond Angle (°) | 121.6 | 122.1 | 121.8 | 121.7 |

| ∠Cl-P-Cl Bond Angle (°) | 101.4[6] | 102.1 | 101.8 | 101.6 |

Note: The theoretical values presented are representative and may vary depending on the specific computational details.

Electronic Structure and Bonding

The nature of the bonding in the P₃N₃ ring has been a central theme in the theoretical study of hexachlorocyclotriphosphazene. The shorter-than-expected P-N bond lengths and the planarity of the ring suggest a delocalized π-electron system, leading to the concept of "inorganic benzene."[6] However, the involvement of phosphorus d-orbitals in this π-system has been a point of contention.[4]

Modern quantum chemical calculations, particularly those employing DFT and Natural Bond Orbital (NBO) analysis, provide a more nuanced picture. These studies suggest that while there is significant π-character in the P-N bonds, it arises from a combination of pπ-pπ interactions between nitrogen and phosphorus, as well as negative hyperconjugation involving the P-Cl σ* orbitals.[7]

The diagram below illustrates the key molecular orbitals involved in the π-bonding of the phosphazene ring.

Caption: A simplified representation of the pπ-dπ orbital interactions in the P₃N₃ ring.

Spectroscopic Properties

Theoretical calculations are instrumental in interpreting and predicting the spectroscopic properties of hexachlorocyclotriphosphazene.

A. Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for characterizing the vibrational modes of molecules. Computational frequency calculations can predict the vibrational spectra, aiding in the assignment of experimentally observed bands. The P-N stretching vibrations are particularly characteristic and appear in the IR spectrum at approximately 1218 cm⁻¹ and 1370 cm⁻¹.[6]

B. NMR Spectroscopy

³¹P NMR spectroscopy is a primary tool for characterizing phosphazenes.[6] Due to the molecular symmetry of hexachlorocyclotriphosphazene, all phosphorus atoms are chemically equivalent, resulting in a single resonance in the ³¹P NMR spectrum.[6] Theoretical calculations of NMR chemical shifts, while computationally demanding, can provide valuable insights into the electronic environment of the phosphorus nuclei.

Reactivity and Reaction Mechanisms

Theoretical studies have significantly contributed to understanding the reactivity of hexachlorocyclotriphosphazene, particularly its susceptibility to nucleophilic substitution and its ability to undergo ring-opening polymerization.

A. Nucleophilic Substitution

The chlorine atoms in (NPCl₂)₃ are readily displaced by a variety of nucleophiles, allowing for the synthesis of a vast library of derivatives.[5][8][9] Theoretical calculations have been used to model the reaction pathways of these substitution reactions. A key finding is that the reaction often proceeds through an Sₙ2-like mechanism, with the nucleophile attacking the phosphorus center.[6] The regioselectivity of substitution in partially substituted trimers can also be rationalized through computational analysis of the electronic and steric effects of the existing substituents.

The following diagram illustrates a generalized nucleophilic substitution pathway at a phosphorus center.

Caption: A simplified representation of the Sₙ2-type nucleophilic substitution at a phosphorus atom.

B. Ring-Opening Polymerization (ROP)

Heating hexachlorocyclotriphosphazene to around 250 °C induces ring-opening polymerization, leading to the formation of polydichlorophosphazene, a key intermediate for a wide range of inorganic polymers.[6][8][10] The mechanism of ROP is complex and thought to involve cationic intermediates. Theoretical studies can help to elucidate the energetics of different proposed mechanisms and identify the key intermediates and transition states.

Experimental Protocols

To provide a context for the theoretical data, this section outlines a general experimental protocol for the synthesis and characterization of hexachlorocyclotriphosphazene.

A. Synthesis of Hexachlorocyclotriphosphazene

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Chlorobenzene (solvent)

Procedure:

-

A mixture of phosphorus pentachloride and ammonium chloride is refluxed in a suitable solvent such as chlorobenzene.

-

The reaction produces a mixture of cyclic and linear phosphazenes.

-

The solvent is removed under reduced pressure.

-

The solid residue is subjected to fractional vacuum sublimation to isolate the trimer, (NPCl₂)₃, from other oligomers.

B. Characterization Techniques

-

³¹P NMR Spectroscopy: A solution of the purified trimer in a suitable deuterated solvent (e.g., CDCl₃) is prepared. The ³¹P NMR spectrum is recorded, which should show a single peak.

-

Infrared (IR) Spectroscopy: A small amount of the sample is analyzed, typically as a KBr pellet or a Nujol mull. The IR spectrum is recorded, and the characteristic P-N and P-Cl stretching frequencies are identified.

-

X-ray Crystallography: Single crystals of hexachlorocyclotriphosphazene can be grown by slow evaporation of a solution in a suitable solvent. The crystal structure is then determined using single-crystal X-ray diffraction to obtain precise bond lengths and angles.

Conclusion

Theoretical studies, in conjunction with experimental investigations, have provided a deep understanding of the structure, bonding, and reactivity of hexachlorocyclotriphosphazene. Computational chemistry has proven to be an invaluable tool for interpreting experimental data, predicting molecular properties, and elucidating reaction mechanisms. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an even more significant role in the design and development of new phosphazene-based materials with tailored functionalities for a wide range of applications, including drug delivery and advanced materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclotriphosphazene: A Versatile Building Block for Diverse Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. ELEMENTAL CHEMISTRY: Phosphazenes [elementalchemistry.in]

- 6. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 7. Multi-site reduction of hexachlorophosphazene to low-valent PN heterocycles and extension to the reduction of poly-chlorophosphazene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. scispace.com [scispace.com]

- 10. scribd.com [scribd.com]

A Technical Guide to the Spectroscopic Characterization of Hexachlorocyclotriphosphazene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic techniques used to characterize hexachlorocyclotriphosphazene, a key building block in the synthesis of a wide range of polyphosphazenes with applications in materials science and drug delivery.

Introduction

Hexachlorocyclotriphosphazene, with the chemical formula (NPCl₂)₃, is a cyclic inorganic compound consisting of a six-membered ring of alternating phosphorus and nitrogen atoms, with two chlorine atoms attached to each phosphorus atom. Its high reactivity and propensity for undergoing ring-opening polymerization (ROP) make it a versatile precursor for the synthesis of polymers with tunable properties. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for monitoring its reactions. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of hexachlorocyclotriphosphazene. Due to the magnetic properties of the phosphorus-31 nucleus, ³¹P NMR is particularly informative.

2.1. ³¹P NMR Spectroscopy

In ³¹P NMR spectroscopy, hexachlorocyclotriphosphazene exhibits a single resonance signal, indicating that all three phosphorus atoms in the ring are chemically equivalent.[1] This is consistent with its highly symmetrical D₃h structure.[2]

Table 1: ³¹P NMR Spectroscopic Data for Hexachlorocyclotriphosphazene

| Parameter | Value | Solvent | Reference |

| Chemical Shift (δ) | ~20.6 ppm | Not specified | [1] |

| Chemical Shift (δ) | 19.6 ppm | Not specified | [3] |

| Chemical Shift (δ) | ~19 ppm | Not specified | [4] |

The chemical shift may vary slightly depending on the solvent and the presence of any impurities or oligomeric species.[5]

2.2. Experimental Protocol: ³¹P NMR Spectroscopy

A general protocol for obtaining a ³¹P NMR spectrum of hexachlorocyclotriphosphazene is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of hexachlorocyclotriphosphazene in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]

-

Instrument Setup:

-

Acquisition Parameters:

-

Set a pulse width corresponding to a 30-90° flip angle.

-

Use a relaxation delay of 1-5 seconds to ensure full relaxation of the phosphorus nuclei.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the reference standard.

-

2.3. ¹³C NMR Spectroscopy

Due to the absence of carbon atoms in its core structure, a standard ¹³C NMR spectrum of pure hexachlorocyclotriphosphazene will not show any signals. This technique becomes relevant when the compound is functionalized with organic side groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and functional groups present in a molecule.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of hexachlorocyclotriphosphazene is characterized by strong absorptions corresponding to the stretching vibrations of the P-N and P-Cl bonds.

Table 2: Key IR Absorption Bands for Hexachlorocyclotriphosphazene

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1370 | P-N stretch | [1] |

| 1218 | P-N stretch | [1] |

| 1179 | P-N stretch | [8] |

| 860 | Ring vibration | [1] |

| 594 | P-Cl stretch | [8] |

| 500-600 | P-Cl stretch | [1] |

3.2. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A typical procedure for acquiring an FTIR spectrum of solid hexachlorocyclotriphosphazene is:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of hexachlorocyclotriphosphazene with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[9]

-

-

Sample Preparation (Nujol Mull Method):

-

Grind a small amount of the sample to a fine powder.

-

Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste (mull).

-

Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).[10]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[2]

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.[11]

-

3.3. Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying the symmetric vibrations of the phosphazene ring.

Table 3: Selected Raman Bands for Hexachlorocyclotriphosphazene

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 769 | ρs(CH₃) deformation (for a derivative) | [12] |

| 669 | νasSiC₃ valence (for a derivative) | [12] |

| 647 | νsSiC₃ valence (for a derivative) | [12] |

A detailed vibrational assignment based on Raman and IR spectra has been performed, confirming the D₃h symmetry of the molecule.[2]

3.4. Experimental Protocol: FT-Raman Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly into a glass capillary tube or an aluminum sample cup.

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm) to minimize fluorescence.

-

Calibrate the instrument using a known standard (e.g., sulfur or naphthalene).

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum by collecting the scattered light.

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of hexachlorocyclotriphosphazene.

4.1. GC-MS Data

Gas chromatography-mass spectrometry (GC-MS) can be used to analyze volatile samples of hexachlorocyclotriphosphazene.

Table 4: Key Mass Spectrometry Data for Hexachlorocyclotriphosphazene

| m/z | Interpretation | Reference |

| 345 | Molecular ion [M]⁺ (corresponding to the most abundant isotopes) | [9] |

| 310 | [M - Cl]⁺ | [9] |

| 146 | Fragment ion | [9] |

4.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of hexachlorocyclotriphosphazene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation:

-

Inject a small volume of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the sample.

-

Employ a temperature program to elute the compound of interest.

-

-

MS Detection:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer (typically using electron ionization, EI).

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

-

A mass spectrum is recorded for the chromatographic peak corresponding to hexachlorocyclotriphosphazene.

-

Visualization of a Key Process: Thermal Ring-Opening Polymerization

Hexachlorocyclotriphosphazene is a monomer for the synthesis of poly(dichlorophosphazene) (B1141720) via thermal ring-opening polymerization (ROP). This process can be monitored using techniques like ³¹P MAS NMR.[4][5]

Caption: Workflow of the thermal ring-opening polymerization of hexachlorocyclotriphosphazene.

This diagram illustrates the key stages of the thermal ring-opening polymerization of hexachlorocyclotriphosphazene, a fundamental reaction in the synthesis of polyphosphazenes. The process begins with the thermal initiation of the cyclic trimer, leading to the formation of linear oligomers. These oligomers then undergo chain growth to form the high molecular weight poly(dichlorophosphazene). Side reactions, such as cross-linking and hydrolysis, can also occur, particularly in the presence of moisture.

This comprehensive spectroscopic analysis provides a robust framework for the identification and characterization of hexachlorocyclotriphosphazene, ensuring its quality and suitability for subsequent synthetic applications in drug development and materials science.

References

- 1. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 2. Analysis of UV and vibrational spectra (FT-IR and FT-Raman) of hexachlorocyclotriphosphazene based on normal coordinate analysis, MP2 and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. people.uleth.ca [people.uleth.ca]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. inorganic chemistry - Infrared Spectroscopy of Hexachlorocyclotriphosphazene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Hexachlorocyclotriphosphazene | Cl6N3P3 | CID 220225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. is.muni.cz [is.muni.cz]

solubility of phosphonitrilic chloride trimer in organic solvents

An In-depth Technical Guide to the Solubility of Phosphonitrilic Chloride Trimer

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, also known as hexachlorocyclotriphosphazene ((NPCl₂)₃). A crucial precursor for a wide range of polyphosphazene materials, understanding its solubility is fundamental for synthesis, purification, and reaction chemistry.[1][2][3][4] This document collates quantitative solubility data in various organic solvents, outlines a standard experimental protocol for solubility determination, and presents logical workflows and relationships through diagrams.

Introduction to this compound

This compound is an inorganic, cyclic compound with the chemical formula (NPCl₂)₃.[4] It consists of a six-membered ring of alternating phosphorus and nitrogen atoms, with two chlorine atoms attached to each phosphorus atom.[2] This structure serves as a versatile building block for synthesizing a vast array of substituted cyclophosphazenes and high-molecular-weight polyphosphazenes.[1][2][3] The reactivity of the P-Cl bonds, which are susceptible to nucleophilic substitution, allows for the introduction of various organic side groups, thereby tuning the final polymer's properties.[1][4]

Key Physical and Chemical Properties:

-

Molecular Formula: (NPCl₂)₃[6]

-

Sublimation: Readily sublimes under reduced pressure (e.g., at 60 °C and 0.05 Torr).[2][4]

-

Reactivity with Water: Decomposes or reacts violently with water and is sensitive to moisture.[2][4][5]

Quantitative Solubility Data

This compound is generally characterized by its good solubility in a range of common organic solvents and its insolubility in water.[1][2] The following table summarizes available quantitative data, which is particularly useful for designing crystallization, purification, and reaction protocols.

| Solvent | Temperature (°C) | Solubility (wt %) |

| Carbon Tetrachloride | 20 | 24.5 |

| 40 | 35.6 | |

| 60 | 39.2 | |

| Cyclohexane | 20 | 22.3 |

| 40 | 36.8 | |

| 60 | 53.7 | |

| Xylene | 20 | 27.7 |

| 40 | 38.9 | |

| 60 | 50.7 |

Table 1: Quantitative solubility of this compound in select nonpolar organic solvents. Data sourced from Wikipedia.[4]

Qualitative assessments confirm its solubility in other solvents including toluene, tetrahydrofuran (B95107) (THF), acetone, monochlorobenzene, petroleum ether, and various chlorinated solvents like dichloromethane.[1][2][7]

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, chemical resistant)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or gravimetric analysis setup)

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.[8]

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled bath for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemical-resistant syringe filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.

-

Quantification:

-

Accurately dilute the filtered saturated solution with a known volume of solvent.

-

Analyze the concentration of the trimer in the diluted solution using a pre-calibrated analytical method.

-

For gravimetric analysis: A known volume of the filtered solution is transferred to a pre-weighed container. The solvent is carefully evaporated under reduced pressure, and the mass of the remaining solid residue is measured.

-

-

Calculation: Calculate the original concentration of the saturated solution based on the dilution factor and the measured concentration. Express the solubility in desired units (e.g., g/100 g solvent, mol/L).

Visualized Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Solubility Relationship with Solvent Polarity

This compound's solubility is dictated by the "like dissolves like" principle.[9] As a relatively nonpolar molecule, it exhibits high solubility in nonpolar and moderately polar aprotic solvents, while being insoluble and reactive in highly polar protic solvents like water.

Caption: General solubility of (NPCl₂)₃ based on solvent polarity.

References

- 1. Properties of Hexachlorocyclotriphosphazene-Zibo Tongzhan International Trade Co., Ltd. [tongzhanchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. A Review on Synthesis, Structural, Flame Retardancy and Dielectric Properties of Hexasubstituted Cyclotriphosphazene [mdpi.com]

- 4. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. Hexachlorocyclotriphosphazene, 99% 940-71-6 India [ottokemi.com]

- 7. patents.justia.com [patents.justia.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactions of Hexachlorocyclotriphosphazene, (NPCl)2)3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachlorocyclotriphosphazene, (NPCl2)3, is a versatile inorganic heterocyclic compound that serves as a precursor for a vast array of organophosphazene derivatives. Its reactivity is dominated by the susceptibility of the phosphorus-chlorine bonds to nucleophilic attack, allowing for the systematic substitution of chlorine atoms with a wide range of organic and inorganic moieties. This technical guide provides a comprehensive overview of the nucleophilic and electrophilic reactions of (NPCl2)3, with a focus on synthetic protocols, reaction mechanisms, and quantitative data. Detailed experimental procedures for key reactions are provided, along with spectroscopic data for the characterization of the resulting derivatives. Furthermore, this guide illustrates reaction pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the chemistry of cyclophosphazenes.

Introduction

Hexachlorocyclotriphosphazene, a cyclic trimer with alternating phosphorus and nitrogen atoms in its six-membered ring, is a cornerstone in phosphazene chemistry. The phosphorus atoms in the ring are electrophilic, making them susceptible to attack by a wide variety of nucleophiles. This reactivity allows for the controlled, stepwise or exhaustive, substitution of the six chlorine atoms, leading to a diverse range of derivatives with tailored properties. These derivatives have found applications in various fields, including flame retardants, high-performance polymers, catalysts, and biomedical materials.[1][2]

This guide will delve into the two primary modes of reactivity of (NPCl2)3: nucleophilic substitution at the phosphorus centers and electrophilic reactions involving the phosphazene ring.

Nucleophilic Substitution Reactions

The most extensively studied reactions of (NPCl2)3 are nucleophilic substitutions at the phosphorus atoms. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism, involving the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of a chloride ion.[3] The substitution can be controlled to achieve partial or full replacement of the chlorine atoms.

The regioselectivity of the substitution is a key aspect, with incoming nucleophiles being able to substitute at the same phosphorus atom (geminal) or at different phosphorus atoms (non-geminal). The nature of the nucleophile, the solvent, and the reaction conditions can influence the substitution pattern.[4]

Reactions with Alkoxides and Aryloxides

The reaction of (NPCl2)3 with sodium alkoxides or aryloxides is a common method for the synthesis of alkoxy- and aryloxyphosphazenes. These reactions are typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) or dioxane.

Experimental Protocol: Synthesis of Hexa(phenoxy)cyclotriphosphazene

A detailed experimental protocol for the synthesis of a phenoxy-substituted cyclophosphazene is presented below.[1]

-

Materials: Hexachlorocyclotriphosphazene ((NPCl2)3), phenol (B47542), cesium carbonate (Cs2CO3), and tetrahydrofuran (THF).

-

Procedure:

-

In a round-bottom flask, dissolve hexachlorocyclotriphosphazene in dry THF under an inert atmosphere (e.g., argon).

-

In a separate flask, prepare a solution of sodium phenoxide by reacting phenol with a stoichiometric amount of sodium hydride in dry THF.

-

Slowly add the sodium phenoxide solution to the (NPCl2)3 solution at room temperature with constant stirring.

-

The reaction mixture is then refluxed for several hours to ensure complete substitution.

-

After cooling, the precipitated sodium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

-

Quantitative Data: Spectroscopic Characterization

The resulting hexa(phenoxy)cyclotriphosphazene can be characterized by various spectroscopic techniques.

| Spectroscopic Data | Hexa(phenoxy)cyclotriphosphazene |

| 31P NMR (CDCl3) | δ 8.5 ppm (singlet) |

| FT-IR (KBr, cm-1) | 1590 (C=C aromatic), 1240 (P-O-Ar), 1160 (P=N ring) |

Reactions with Amines

Amines are potent nucleophiles that readily react with (NPCl2)3 to form aminophosphazenes. The reaction can be carried out with primary and secondary amines. The substitution pattern (geminal vs. non-geminal) is influenced by the steric hindrance of the amine and the reaction conditions.[4]

Experimental Protocol: Synthesis of Hexa(amino)cyclotriphosphazene

-

Materials: Hexachlorocyclotriphosphazene ((NPCl2)3), excess of the desired amine, and a non-polar solvent like diethyl ether or chloroform.

-

Procedure:

-

Dissolve hexachlorocyclotriphosphazene in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Slowly add a solution of the amine in the same solvent to the (NPCl2)3 solution at a controlled temperature (often at 0 °C to manage the exothermicity).

-

The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.

-

The amine hydrochloride salt precipitates during the reaction and is removed by filtration.

-

The filtrate is washed with water to remove any remaining salt and dried over an anhydrous salt (e.g., MgSO4).

-

The solvent is evaporated to yield the aminophosphazene derivative, which can be further purified by chromatography or recrystallization.

-

Quantitative Data: Yields of Aminolysis Reactions

| Amine | Product | Yield (%) |

| Ammonia | (NP(NH2)2)3 | High |

| Ethylamine | (NP(NHEt)2)3 | > 90 |

| Diethylamine | (NP(NEt2)2)3 | > 90 |

Electrophilic Reactions: The Friedel-Crafts Reaction

While less common than nucleophilic substitution, (NPCl2)3 can undergo electrophilic reactions, most notably the Friedel-Crafts reaction. In this reaction, the phosphazene ring acts as an aromatic-like system, and in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3), it can be arylated by an aromatic compound such as benzene (B151609). The Lewis acid coordinates to a nitrogen atom of the phosphazene ring, increasing the electrophilicity of the phosphorus atoms and facilitating the attack by the aromatic ring.[5]

Plausible Experimental Protocol: Friedel-Crafts Phenylation of (NPCl)2)3

-

Materials: Hexachlorocyclotriphosphazene ((NPCl2)3), anhydrous aluminum chloride (AlCl3), and dry benzene (acting as both reactant and solvent).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous AlCl3 and dry benzene under an inert atmosphere.

-

A solution of (NPCl2)3 in dry benzene is added dropwise to the stirred suspension of AlCl3 in benzene at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

The reaction is quenched by pouring the mixture onto crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting phenylated cyclophosphazene is purified by column chromatography or recrystallization.

-

Visualization of Reaction Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General mechanism of nucleophilic substitution on (NPCl2)3.

Caption: Plausible mechanism for the Friedel-Crafts phenylation of (NPCl2)3.

Caption: General experimental workflow for nucleophilic substitution of (NPCl2)3.

Conclusion

Hexachlorocyclotriphosphazene, (NPCl2)3, remains a pivotal starting material in inorganic and polymer chemistry. Its rich and versatile reactivity, dominated by nucleophilic substitution, provides access to a vast library of derivatives with tunable properties. While electrophilic reactions are less explored, they offer an alternative pathway for the functionalization of the phosphazene ring. This guide has provided a detailed overview of these reactions, including experimental protocols, quantitative data, and mechanistic insights. The continued exploration of the reactivity of (NPCl2)3 is expected to lead to the development of new materials with advanced applications in various scientific and technological fields.

References

- 1. Synthesis, optical, and structural properties of bisphenol-bridged aromatic cyclic phosphazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Synthesis, Structural, Flame Retardancy and Dielectric Properties of Hexasubstituted Cyclotriphosphazene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Phosphonitrilic Chloride Trimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal decomposition of phosphonitrilic chloride trimer, more formally known as hexachlorocyclotriphosphazene ((NPCl₂)₃), is a pivotal process in the synthesis of poly(dichlorophosphazene) (B1141720), a versatile inorganic polymer. This polymer serves as a precursor to a wide array of functionalized polyphosphazenes with applications in drug delivery, biomaterials, and flame-retardant technologies. Understanding the kinetics and mechanisms of the thermal decomposition of the trimer is crucial for controlling the molecular weight, polydispersity, and ultimately, the properties of the resulting polymers. This guide provides a comprehensive overview of the thermal decomposition of (NPCl₂)₃, including detailed experimental protocols, quantitative data, and a visualization of the underlying reaction mechanisms.

The thermal treatment of hexachlorocyclotriphosphazene typically does not result in decomposition in the traditional sense, but rather initiates a ring-opening polymerization (ROP) to form linear poly(dichlorophosphazene), [NPCl₂]n. This process generally occurs in the melt phase at temperatures ranging from 210 to 250°C. At temperatures exceeding 350°C, a depolymerization process can occur, leading to the reformation of the trimer and other cyclic oligomers. The polymerization is understood to proceed via an ionic mechanism.

Data Presentation

Thermal Decomposition (Ring-Opening Polymerization) Parameters

| Parameter | Value | Conditions | Analytical Method |

| Polymerization Temperature | 210 - 250 °C | Bulk, under vacuum | DSC, 31P NMR |

| Depolymerization Temperature | > 350 °C | Bulk, under vacuum | TGA |

| Activation Energy (Ea) | 160 - 240 kJ/mol | Bulk polymerization | Isothermal Gravimetry |

| Pre-exponential Factor (A) | 10¹² - 10¹⁸ s⁻¹ | Bulk polymerization | Isothermal Gravimetry |

31P NMR Chemical Shifts of Species Involved in Thermal Polymerization

| Species | Chemical Shift (δ), ppm |

| Hexachlorocyclotriphosphazene ((NPCl₂)₃) | ~ 20 |

| Linear Oligomers and Polymer End-Groups | ~ -6 to -8 |

| Poly(dichlorophosphazene) ([NPCl₂]n) backbone | ~ -18 to -20 |

Experimental Protocols

Purification of Hexachlorocyclotriphosphazene ((NPCl₂)₃)

Purity of the starting trimer is critical to obtain high molecular weight, un-crosslinked polymer.

Methodology:

-

Recrystallization: Dissolve crude (NPCl₂)₃ in a suitable solvent (e.g., heptane, toluene) with gentle heating. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Filtration: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Sublimation: Dry the recrystallized trimer under vacuum. For higher purity, perform a vacuum sublimation. Heat the crystals to 60-80°C under high vacuum (e.g., <0.1 Torr). The purified trimer will sublime and can be collected on a cold finger or the cooler parts of the sublimation apparatus.

Thermal Ring-Opening Polymerization

Methodology:

-

Sample Preparation: Place the purified (NPCl₂)₃ (typically 1-10 g) into a clean, dry Pyrex or quartz tube.

-

Evacuation and Sealing: Connect the tube to a high-vacuum line and evacuate to a pressure of ≤10⁻³ Torr. While under vacuum, carefully seal the tube using a high-temperature torch.

-

Polymerization: Place the sealed tube in a preheated oven or furnace at the desired polymerization temperature (e.g., 250°C). The polymerization time can range from a few hours to several days, depending on the desired molecular weight and conversion.

-

Termination: To stop the reaction, remove the tube from the heat source and allow it to cool to room temperature. The resulting poly(dichlorophosphazene) is a highly viscous, transparent elastomer.

-

Solubilization: For characterization, the polymer is typically dissolved in a dry solvent such as tetrahydrofuran (B95107) (THF) or toluene.

Characterization by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Methodology for TGA:

-

Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: Place the pan in the TGA furnace.

-

Analysis: Heat the sample under a controlled atmosphere (typically nitrogen or argon at a flow rate of 20-50 mL/min) at a constant heating rate (e.g., 10°C/min) from room temperature to a final temperature above the expected decomposition range (e.g., 600°C).

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition and the temperature of maximum mass loss rate can be determined from the TGA and its derivative (DTG) curves, respectively.

Methodology for DSC:

-

Sample Preparation: Seal a small amount of the sample (typically 5-10 mg) in a hermetic aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. To study the polymerization, the trimer can be heated through its melting point and into the polymerization temperature range.

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic events, such as melting and polymerization, can be identified and quantified.

Monitoring by 31P Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation for Kinetic Studies: For in-situ monitoring, the polymerization can be carried out in a sealed NMR tube. However, due to the high temperatures, this is often challenging. A more common approach is to take aliquots from a larger polymerization reaction at different time intervals.

-

Quenching and Dissolution: Rapidly cool the aliquot to quench the polymerization. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or THF-d₈).

-

NMR Acquisition: Acquire the ³¹P NMR spectrum. Typical parameters include a sufficient relaxation delay to ensure quantitative results.

-

Data Analysis: Integrate the peaks corresponding to the trimer, oligomers, and polymer to determine the relative concentrations of each species over time.

Mandatory Visualization

Ionic Mechanism of Thermal Ring-Opening Polymerization

Caption: Proposed ionic mechanism for the thermal ring-opening polymerization of (NPCl₂)₃.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for the kinetic analysis of (NPCl₂)₃ thermal polymerization.

Methodological & Application